![molecular formula C7H10N2O2S B1525411 Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate CAS No. 1311316-82-1](/img/structure/B1525411.png)
Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate
Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are often used in pharmaceuticals and other organic compounds due to their chemical properties .
Molecular Structure Analysis
Thiazoles have a five-membered ring with two heteroatoms, one sulfur atom, and one nitrogen atom. The specific structure of “Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate” would likely include these elements, along with additional functional groups .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiazoles are generally stable compounds that can exhibit aromaticity .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of thiophene derivatives , which have shown promising antimicrobial activity . Specifically, derivatives 7b and 8 exhibited activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species . Additionally, compound 3 displayed potent activity against Aspergillus fumigates, whereas compounds 5, 6, and 7a showed good activity against Syncephalastrum racemosum .
Synthesis of Heterocyclic Compounds
The thiophene nucleus, which can be derived from this compound, is an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
Antiviral Activity
While not directly related to “Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate”, it’s worth noting that similar compounds, such as indole derivatives, have shown antiviral activity . This suggests potential for further research into the antiviral properties of related compounds, including “Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate”.
Synthesis of Polymers
Again, while not directly related, similar compounds have been used in the synthesis of polymers . For example, 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . This suggests potential for “Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate” in similar applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8-2)12-4-9-5/h4,8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPQIPQFZKUSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | |
CAS RN |
1311316-82-1 | |
Record name | ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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